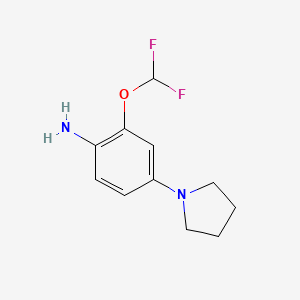
2-(Difluoromethoxy)-4-(pyrrolidin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-4-(pyrrolidin-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a difluoromethoxy group and a pyrrolidinyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-(pyrrolidin-1-yl)aniline typically involves the introduction of the difluoromethoxy group and the pyrrolidinyl group onto the aniline core. One common method involves the reaction of 2,4-difluoroaniline with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)-4-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The difluoromethoxy and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-4-(pyrrolidin-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-4-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity to these targets, while the pyrrolidinyl group can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methoxy)-4-(pyrrolidin-1-yl)aniline
- 2-(Difluoromethoxy)-4-(morpholin-1-yl)aniline
- 2-(Difluoromethoxy)-4-(piperidin-1-yl)aniline
Uniqueness
2-(Difluoromethoxy)-4-(pyrrolidin-1-yl)aniline is unique due to the presence of both the difluoromethoxy and pyrrolidinyl groups. These functional groups confer specific chemical and physical properties, such as increased stability and enhanced binding affinity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H14F2N2O |
|---|---|
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C11H14F2N2O/c12-11(13)16-10-7-8(3-4-9(10)14)15-5-1-2-6-15/h3-4,7,11H,1-2,5-6,14H2 |
Clave InChI |
KMVWNWOOIMKXAI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC(=C(C=C2)N)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride](/img/structure/B13630416.png)
![5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13630418.png)
![6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13630421.png)
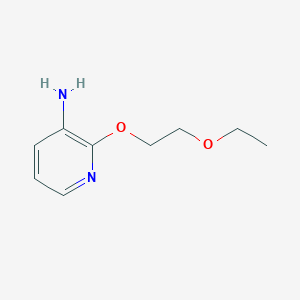
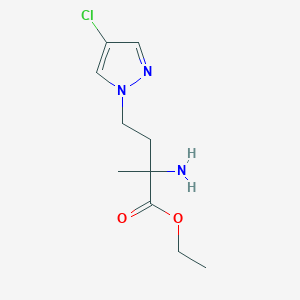

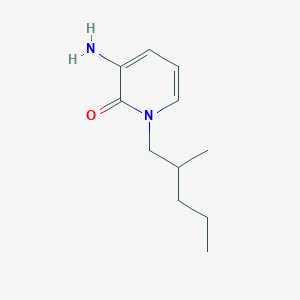
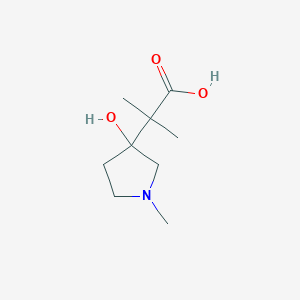
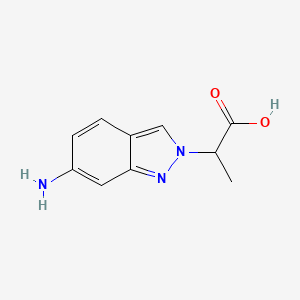
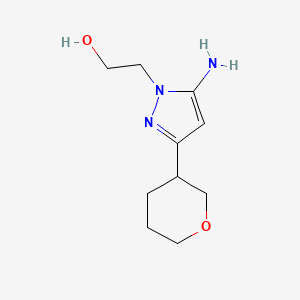
![1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B13630459.png)

![Methyl 2-[1-(methylamino)cyclopropyl]acetate](/img/structure/B13630463.png)
